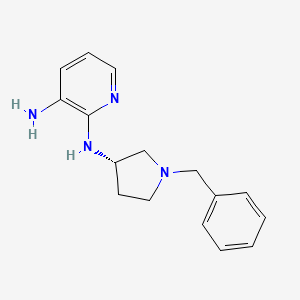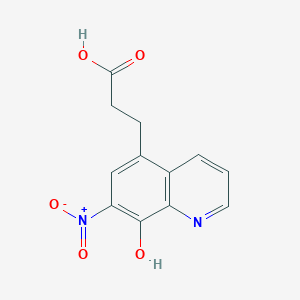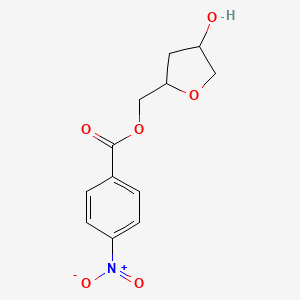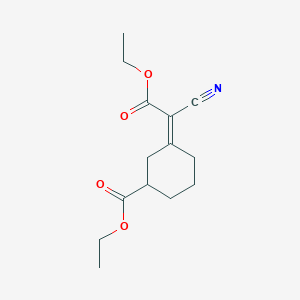![molecular formula C15H12N2O3 B11853812 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate CAS No. 62471-95-8](/img/structure/B11853812.png)
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes an imidazo[2,1-A]isoquinoline core with acetyl and acetate functional groups
Preparation Methods
The synthesis of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be achieved through several synthetic routes. One common method involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another approach is the condensation of N-(2-phenylethyl)benzimidazoles with o-halonitrobenzenes and tetrahydroisoquinolines . These methods typically require specific reaction conditions, such as the use of strong acids or bases as catalysts, and may involve multiple steps to achieve the desired product.
Chemical Reactions Analysis
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts, o-haloarylamidines, and substituted alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines can yield substituted 1(2H)-isoquinolone derivatives .
Scientific Research Applications
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is of interest in materials science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate can be compared with other similar compounds, such as benzimidazo[2,1-A]isoquinolin-6(5H)-ones and imidazo[1,2-A]pyridin-3-yl-acetic acids . These compounds share a similar core structure but differ in their functional groups and specific properties. For example, benzimidazo[2,1-A]isoquinolin-6(5H)-ones are known for their bioactivity against cancer cell lines, while imidazo[1,2-A]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents
Properties
CAS No. |
62471-95-8 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(3-acetylimidazo[2,1-a]isoquinolin-2-yl) acetate |
InChI |
InChI=1S/C15H12N2O3/c1-9(18)13-15(20-10(2)19)16-14-12-6-4-3-5-11(12)7-8-17(13)14/h3-8H,1-2H3 |
InChI Key |
WDIRLCQNWGDIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)


![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)






![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)

![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)
